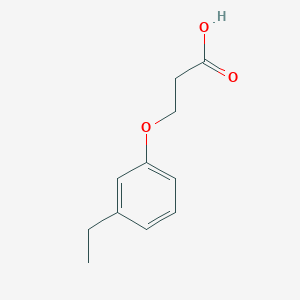

3-(3-Ethylphenoxy)propanoic acid

Description

3-(3-Ethylphenoxy)propanoic acid is a propanoic acid derivative featuring a 3-ethylphenoxy group attached to the β-carbon of the propanoic acid backbone. This article compares this compound with structurally similar compounds, emphasizing substituent effects and functional group contributions.

Properties

IUPAC Name |

3-(3-ethylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-9-4-3-5-10(8-9)14-7-6-11(12)13/h3-5,8H,2,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBLTPUBVSNTTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylphenoxy)propanoic acid typically involves the reaction of 3-ethylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of catalysts, higher temperatures, and controlled reaction times to ensure efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylphenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

3-(3-Ethylphenoxy)propanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

Industry: Used in the production of specialty chemicals and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Phenylpropanoic Acid Derivatives

Compounds such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid () feature chloro and hydroxyl groups on the phenyl ring. These substituents enhance antimicrobial activity, particularly against Escherichia coli and Staphylococcus aureus. The electron-withdrawing chlorine atoms likely increase lipophilicity and membrane permeability, while the hydroxyl group may facilitate hydrogen bonding. In contrast, the ethylphenoxy group in the target compound introduces steric bulk and ether-based hydrophobicity, which could alter antimicrobial selectivity or potency.

Key Difference :

- Chlorinated derivatives exhibit selective antibacterial activity, whereas ethylphenoxy-substituted compounds (depending on substituent position) may prioritize different biological targets due to altered electronic and steric profiles.

Hydroxyphenylpropanoic Acid Derivatives

3-(4-Hydroxyphenyl)propanoic acid () and 3-(4-hydroxy-3-methoxyphenyl)propanoic acid () demonstrate significant antimicrobial and antifungal activities. The para-hydroxyl group enables hydrogen bonding with microbial enzymes, while methoxy groups enhance lipophilicity.

Key Difference :

- Hydroxyphenyl derivatives rely on H-bonding for activity, whereas ethylphenoxy derivatives may prioritize hydrophobic interactions or resistance to enzymatic degradation.

Methylthio-Propanoic Acid Esters

Thioesters like 3-(methylthio)propanoic acid methyl ester (–3, 6–7, ) are key aroma compounds in pineapples. Their low odor thresholds (e.g., 7 µg·kg⁻¹ for the ethyl ester) and sulfur-containing groups contribute to fruity and tropical notes.

Key Difference :

- Methylthio esters are volatile and aroma-active, while ethylphenoxy propanoic acids are non-volatile and better suited for pharmaceutical or agrochemical uses.

Complex Aromatic and Heterocyclic Derivatives

Compounds such as 3-[2-carboxyethyl-pyrrolyl]propanoic acid () and 3-(dimethoxyphenyl)propanoic acid () highlight the role of extended conjugation and heterocyclic moieties in enhancing bioactivity. The ethylphenoxy group in the target compound simplifies the structure but may limit π-π stacking interactions compared to polycyclic analogs.

Key Difference :

- Complex derivatives often exhibit broader or stronger activities due to multi-target interactions, whereas simpler arylpropanoic acids like 3-(3-ethylphenoxy)propanoic acid may offer more selective modulation.

Structural and Functional Data Comparison

Biological Activity

3-(3-Ethylphenoxy)propanoic acid, with the CAS number 926260-79-9, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- Structural Characteristics : The compound features a propanoic acid backbone with a 3-ethylphenoxy group, which may influence its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Neuroprotective Properties : Preliminary investigations indicate that it may promote neurite outgrowth and exhibit neuroprotective effects in neuronal cultures, similar to other propanoic acid derivatives .

- Antioxidant Activity : The presence of phenolic structures is often associated with antioxidant properties, which could contribute to cellular protection against oxidative stress.

The biological effects of this compound are likely mediated through several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory and neuroprotective pathways.

- Enzyme Modulation : It could inhibit or activate enzymes related to inflammation and oxidative stress responses.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Neuroprotective | Enhanced neurite outgrowth in neuronal cultures | |

| Antioxidant | Scavenging of free radicals |

Case Studies

-

Neurotropic Activity Study :

A study investigated the neurotropic effects of similar compounds and suggested that derivatives like this compound could enhance neuronal growth and survival. The study utilized PC12 cells to assess neurite outgrowth, demonstrating promising results that warrant further exploration . -

Inflammation Model :

In an experimental model of inflammation, administration of the compound resulted in significant reductions in inflammatory markers compared to control groups. This suggests potential therapeutic applications for conditions characterized by excessive inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.